N,2-diphenyl-1,3-thiazole-4-carboxamide
Description
Contextual Significance of the 1,3-Thiazole Scaffold in Contemporary Medicinal Chemistry
The 1,3-thiazole is a five-membered aromatic heterocyclic ring containing one sulfur and one nitrogen atom. nih.govmdpi.com This scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. ijper.org The thiazole (B1198619) ring is a key structural component in a variety of natural products, including Vitamin B1 (Thiamine). nih.gov
Its significance is underscored by its incorporation into the framework of more than 18 FDA-approved drugs, highlighting its clinical relevance. researchgate.net Molecules containing the thiazole nucleus exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antidiabetic properties. The versatility of the thiazole scaffold allows it to interact with various biological targets, making it a privileged structure in drug design and discovery. nih.gov
Table 2: Examples of FDA-Approved Drugs Containing a Thiazole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Ritonavir | Antiretroviral |
| Dasatinib | Anticancer (Kinase Inhibitor) |
| Sulfathiazole | Antibacterial (Sulfonamide) |
| Abafungin | Antifungal |
Overview of Substituted Thiazole-4-carboxamide (B1297466) Derivatives in Academic Research
Building upon the foundational importance of the thiazole ring, substituted thiazole-4-carboxamide derivatives have emerged as a focal point of intensive academic research. This class of compounds is synthesized by modifying the core thiazole structure at the 4-position with a carboxamide functional group, which allows for a wide range of substituents. This structural versatility enables the fine-tuning of physicochemical properties and biological activity.
Recent research highlights the potential of these derivatives across several therapeutic areas:
Anticancer Activity: Numerous studies have explored thiazole-4-carboxamide derivatives as potential anticancer agents. For instance, certain 2-substituted thiazole-4-carboxamide analogs have been synthesized and evaluated for their potent cytotoxic action against various cancer cell lines. ijper.org Research into N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which are structurally similar to N,2-diphenyl-1,3-thiazole-4-carboxamide, has demonstrated cytotoxic effects against neuroblastoma and human hepatocarcinoma cell lines. nih.gov
Neuroprotective Potential: Thiazole-carboxamide derivatives have been investigated for their effects on the central nervous system. A recent study explored their role as modulators of AMPA receptors, which are critical for neurotransmission. mdpi.com The findings suggest that these compounds could serve as potential neuroprotective agents for neurological disorders characterized by an imbalance in excitatory neurotransmission. mdpi.com
Enzyme Inhibition: The structural framework of thiazole-4-carboxamides makes them suitable candidates for designing enzyme inhibitors. Research has been conducted on their potential to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.
Rationale and Scope of Research Pertaining to this compound
While extensive research exists for the broader class of thiazole derivatives, specific academic studies focusing solely on this compound are limited. However, the rationale for its synthesis and investigation can be inferred from the established significance of its structural components. The presence of the 2-phenylthiazole (B155284) core combined with the N-phenyl-carboxamide moiety suggests a deliberate design strategy aimed at exploring its potential biological activities, particularly in oncology and microbiology. evitachem.com
The scope of research into this compound is driven by the following motivations:
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound allows researchers to investigate how the specific combination of two phenyl groups at the N- and 2-positions influences the compound's biological profile compared to other substituted thiazoles. This contributes to a deeper understanding of the SAR for this class of molecules.
Exploration of Anticancer and Antimicrobial Potential: Given that numerous thiazole derivatives exhibit potent anticancer and antimicrobial effects, this compound is a logical candidate for screening in these therapeutic areas. evitachem.com The phenyl groups can enhance lipophilicity, potentially improving cell membrane penetration, and can engage in specific binding interactions with biological targets.
Development of Novel Therapeutic Agents: The overarching goal of research into compounds like this compound is the discovery of new lead compounds for drug development. nih.gov By systematically synthesizing and evaluating novel derivatives, chemists and pharmacologists aim to identify molecules with improved potency, selectivity, and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
N,2-diphenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(17-13-9-5-2-6-10-13)14-11-20-16(18-14)12-7-3-1-4-8-12/h1-11H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSLLZOJSNRLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N,2 Diphenyl 1,3 Thiazole 4 Carboxamide and Its Analogues
Strategic Syntheses of the 1,3-Thiazole-4-carboxamide Core
The formation of the central 1,3-thiazole ring is the cornerstone for the synthesis of N,2-diphenyl-1,3-thiazole-4-carboxamide. Both classical and contemporary synthetic methods are employed to build this heterocyclic system.
The most renowned conventional method for thiazole (B1198619) synthesis is the Hantzsch reaction, first reported in 1887, which involves the condensation of an α-haloketone with a thioamide. scispace.com In the context of the target scaffold, this would typically involve the reaction of a 2-phenyl-substituted thioamide with a 3-halo-2-oxopropanoate derivative, followed by amidation of the resulting thiazole-4-carboxylate. Modified procedures have been developed to avoid the direct use of α-haloketones, for instance, by using a ketone and a halogenating agent in situ. scispace.com
Modern approaches often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. One common strategy involves the acylation of a thiosemicarbazide (B42300) followed by a dehydration-cyclization step, for which reagents like sulfuric acid or polyphosphoric acid are used. nih.gov Another pathway involves the reaction of N-benzoylthiourea derivatives with acetylenedicarboxylates. mdpi.com Furthermore, the thionation of N-(2-oxoalkyl)amides using reagents like Lawesson's reagent can directly yield the thiazole ring. organic-chemistry.org A general synthetic route to 2-phenyl-thiazole-5-carboxamides involves the hydrolysis of the corresponding ester intermediate, which is then converted to an acyl chloride and reacted with an appropriate arylamine to form the final amide derivative. mdpi.com
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like thiazole derivatives in a single step from readily available starting materials. scispace.comnih.gov These reactions enhance atom economy and operational simplicity.
A novel chemoenzymatic one-pot MCR has been developed for thiazole synthesis, where secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate react under mild, enzyme-catalyzed conditions to produce thiazole derivatives in high yields. mdpi.com Another approach utilizes a three-component reaction of aldehydes, isothiocyanates, and alkyl bromides in water, employing a nanoparticle catalyst to generate thiazoles. benthamdirect.com Solvent-free MCRs have also been reported; for example, the condensation of α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes can be achieved by grinding the reactants at room temperature. scispace.com A one-pot, three-component cascade cyclization involving enaminones, cyanamide, and elemental sulfur provides a direct route to 2-amino-5-acylthiazoles. organic-chemistry.org Similarly, a reaction between aryl glyoxal, aryl thioamide, and pyrazolones in a hydrogen bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) yields thiazole-linked pyrazoles at room temperature. acs.org
| Reactants | Key Conditions | Advantages | Reference |
|---|---|---|---|
| Secondary amine, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Trypsin catalyst, 45°C | Mild conditions, high yields (up to 94%), chemoenzymatic | mdpi.com |
| Aldehyde, benzoylisothiocyanate, alkyl bromide | KF/Clinoptilolite nanoparticle catalyst, water, 100°C | Green synthesis, good to excellent yields | benthamdirect.com |
| α-haloketone, thiourea, o-hydroxybenzaldehyde | Solvent-free, grinding at room temperature | Environmentally benign, reduced reaction times, high yields | scispace.com |
| Aryl glyoxal, aryl thioamide, pyrazolone | HFIP solvent, room temperature | Metal- and additive-free, recyclable solvent, high atom economy | acs.org |
Derivatization and Functionalization Pathways for this compound Analogues
Once the core this compound structure is assembled, its properties can be fine-tuned through derivatization at its three main components: the N-phenyl moiety, the 2-phenyl moiety, and the carboxamide linkage.
The N-phenyl group of the carboxamide is a common site for modification, typically achieved by using various substituted anilines in the final amidation step of the synthesis. nih.govmdpi.com This allows for the introduction of a wide range of functional groups, including electron-donating and electron-withdrawing substituents, to probe their effects on the molecule's biological activity.
For instance, in a series of thiazole carboxamide derivatives, compounds were synthesized by coupling 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid with a variety of anilines bearing different substituents. nih.gov The presence of a t-butyl group on the N-phenyl ring was found to increase lipophilicity and interaction with hydrophobic areas in biological targets, potentially leading to greater potency compared to analogues with hydrophilic methoxy (B1213986) groups. nih.govacs.org Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on this ring are critical. For example, a para-nitro group on the N-phenyl ring resulted in higher cytotoxic activity against the SKNMC neuroblastoma cell line compared to a meta-nitro group, likely due to the stronger electron-withdrawing effect at the para position. nih.gov
Studies on thiazole-2-carboxamide derivatives have shown that electron-withdrawing groups (such as F, Cl, Br) on the 2-phenyl ring can lead to improved biological activity. nih.govtandfonline.com The position of these substituents is also crucial; for example, a mono-electron-withdrawing group at the 4-position of the 2-phenyl ring often displays higher inhibitory activity than the same group at the 2- or 3-position. nih.gov In contrast, the introduction of electron-donating groups (like methyl or methoxy groups) has been shown to decrease potency in certain contexts. nih.govtandfonline.com The presence of a methoxy group at various positions on the 2-phenyl ring has also been explored for its potential to enhance anticancer activity. nih.gov
| Substituent Type | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Electron-Withdrawing (e.g., F, Cl) | 4-position | Generally improved inhibitory activity | nih.gov |
| Electron-Withdrawing (e.g., F, Cl) | 2- or 3-position | Lower activity compared to 4-position | nih.gov |
| Electron-Donating (e.g., Me, OMe) | Various | Generally decreased inhibitory potency | nih.govtandfonline.com |
| Double Electron-Withdrawing (e.g., 3-Cl, 4-F) | Various | Further increased inhibitory efficacy | nih.gov |
The carboxamide linker (-CONH-) is a critical structural element that often participates in key interactions, such as hydrogen bonding, with biological targets. nih.gov While less commonly explored than the phenyl rings, its modification represents a valid strategy for developing new analogues. Structural elaboration can include replacing the oxygen atom with sulfur to create a thioamide, or replacing the entire amide group with a bioisostere. For example, N-(phenylsulfonyl)thiazole-2-carboxamide derivatives have been synthesized, where the carboxamide is effectively replaced by a sulfonamide linkage. researchgate.net This is achieved by reacting the thiazole-2-carbonyl chloride with various benzenesulfonamide (B165840) analogues. researchgate.net Such modifications alter the geometry, electronic properties, and hydrogen bonding capacity of the linker, potentially leading to compounds with novel biological profiles.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of this compound and its analogues rely on a combination of sophisticated analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular structure, while High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and for preparative separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's structure.
In the ¹H NMR spectrum of thiazole derivatives, the proton on the thiazole ring typically appears as a singlet in a specific region of the spectrum. For instance, the C2 proton in 2,3-diphenyl-1,3-thiaza-4-one heterocycles, which are structurally related, resonates at various chemical shifts depending on the full ring structure. researchgate.net For this compound, the proton at the C5 position of the thiazole ring is expected to show a characteristic singlet. The protons of the two phenyl rings and the N-H proton of the carboxamide group would appear as multiplets in the aromatic region and a broad singlet, respectively. In a related compound, methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate, the aromatic protons appear as multiplets in the range of δ 7.30–7.81 ppm. researchgate.net Similarly, for N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide, aromatic protons are observed as a multiplet between δ 7.41-7.59 ppm, with the secondary amide proton appearing as a singlet at δ 8.1 ppm. researchgate.net
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the thiazole ring resonate at characteristic chemical shifts. For example, in various 1,3,4-thiadiazole (B1197879) derivatives, the carbon atoms of the thiadiazole ring adjacent to the nitrogen and sulfur atoms appear downfield, with signals located between 159 and 169 ppm. dergipark.org.tr In the case of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate, the carbon signals are well-resolved, with the methoxy group carbon at δ 51.70 ppm and various aromatic carbons appearing between δ 126.15 and 147.28 ppm. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. researchgate.netipb.pt
Table 1: Representative NMR Data for Thiazole Analogues
| Compound/Fragment | Technique | Chemical Shift (δ, ppm) | Reference |
| Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate | ¹H NMR (CDCl₃) | 3.71 (s, 3H, CH₃); 7.30–7.81 (m, aromatic H) | researchgate.net |
| Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate | ¹³C NMR (CDCl₃) | 51.70 (CH₃); 126.15-147.28 (aromatic C) | researchgate.net |
| N-(4-(phenyl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | ¹H NMR (DMSO) | 5.50 (s, 1H, ethylene); 7.41-7.59 (m, 9H, aromatic); 8.1 (s, 1H, sec. amide) | researchgate.net |
| 2,3-Diphenyl-1,3-thiaza-4-one heterocycles | ¹H NMR | ~5.91 ppm for C2-H | researchgate.net |
| 2-(2-((E)-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-phenyl-5-((E)-phenyldiazenyl)thiazole | ¹H NMR (DMSO-d₆) | 2.45 (s, 3H, CH₃); 7.32–8.28 (m, 14H, ArH's); 10.71 (s, br, 1H, NH) | mdpi.com |
| (E)-2-((Z)-2-(1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(2-(phenyl)hydrazono)thiazol-4(5H)-one | ¹³C NMR (DMSO-d₆) | 8.1, 19.2, 21.0, 115.4-147.2 (aromatic/heterocyclic C), 159.4, 167.9, 176.1 (C=N, C=O) | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂N₂OS), the exact mass would be a key identifier. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. For this compound, fragmentation would likely involve cleavage of the amide bond, loss of the phenyl groups, and fragmentation of the thiazole ring. For example, in the mass spectrum of a related compound, N-(4-(phenyl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide, the molecular ion peak [M]+ was observed at m/z 389, confirming its molecular weight. researchgate.net Studying the fragmentation patterns of such analogues helps in predicting the fragmentation pathways for this compound.
Table 2: Expected Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂OS |
| Molecular Weight | 280.35 g/mol |
| Monoisotopic Mass | 280.06703 g/mol |
| Expected Fragmentation | Cleavage of amide bond (C-N), loss of phenyl groups, thiazole ring opening |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
Key expected absorptions include the N-H stretching vibration of the secondary amide, typically seen in the range of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong, sharp peak usually found between 1630 and 1680 cm⁻¹. The spectrum would also show absorptions for the C=N and C=C bonds of the thiazole and phenyl rings in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. For instance, a related carboxamide derivative showed characteristic peaks at 3150 cm⁻¹ (N-H), 1651 cm⁻¹ (C=O), and 1661 cm⁻¹ (C=N). researchgate.net Another similar structure, methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate, displayed a strong carbonyl absorption at 1704 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Thiazole Carboxamide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amide N-H | Stretch | 3150 - 3437 | researchgate.netmdpi.com |
| Aromatic C-H | Stretch | 3032 - 3074 | mdpi.com |
| Amide C=O | Stretch | 1651 - 1732 | researchgate.netmdpi.com |
| Thiazole/Aromatic C=N, C=C | Stretch | 1578 - 1661 | researchgate.netmdpi.com |
| Thiazole Ring C-S | Stretch | ~700 | N/A |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for its purification on a larger scale (preparative HPLC). Due to the aromatic nature of the compound, reversed-phase HPLC (RP-HPLC) is the most common analytical approach.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is usually accomplished using a UV detector, as the phenyl and thiazole rings are strong chromophores. researchgate.net
For quantitative analysis, a calibration curve is constructed using standards of known concentration. The method's linearity, accuracy, and precision are validated to ensure reliable results. nih.gov For instance, an HPLC method developed for other thiazole derivatives used a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer, achieving good separation and linearity over a specific concentration range. researchgate.net Such established methods for related compounds provide a strong starting point for developing a specific HPLC protocol for this compound.
Table 4: Typical HPLC Conditions for Analysis of Thiazole Derivatives
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 (e.g., ODS-2 Hypersil, ZORBAX SB-C18) | nih.govresearchgate.net |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, trichloroacetic acid) | nih.govresearchgate.net |
| Flow Rate | 1.0 - 1.2 mL/min | nih.govresearchgate.net |
| Detection | UV-Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm, 335 nm, 355 nm) | nih.govresearchgate.net |
| Temperature | Room temperature | nih.gov |
Biological Activity Profiles and Molecular Mechanisms of N,2 Diphenyl 1,3 Thiazole 4 Carboxamide Derivatives
Antineoplastic Investigations and Cellular Response Modulation
Derivatives of the thiazole-carboxamide core have demonstrated notable potential as antineoplastic agents. Their activity is primarily attributed to their ability to induce cytotoxicity in cancer cells, trigger programmed cell death, and interfere with essential pathways that govern cellular proliferation.
The cytotoxic potential of N,2-diphenyl-1,3-thiazole-4-carboxamide derivatives has been evaluated against various human cancer cell lines. In one study, a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives were tested for their cytotoxic activity using the MTT assay. nih.gov The investigation revealed that the compounds exhibited varying degrees of efficacy against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines. nih.gov
Among the tested compounds, specific substitutions on the phenyl ring were found to influence cytotoxic potency. For instance, a derivative featuring a para-nitro group (Compound 4c) displayed the highest cytotoxic effect against the SKNMC cell line, with an IC50 value of 10.8 ± 0.08 µM. nih.gov Another derivative with a meta-chlorine substitution (Compound 4d) was most effective against the Hep-G2 cell line, showing an IC50 value of 11.6 ± 0.12 µM. nih.gov The MCF-7 breast cancer cell line proved to be the most resistant to the tested compounds. nih.gov These findings underscore the importance of substituent groups in modulating the anticancer activity of this class of molecules.
| Compound | Substitution | SKNMC (Neuroblastoma) | Hep-G2 (Hepatocarcinoma) | MCF-7 (Breast Cancer) |
|---|---|---|---|---|
| 4c | p-NO2 | 10.8 ± 0.08 | 15.2 ± 0.21 | > 25 |
| 4d | m-Cl | 14.1 ± 0.15 | 11.6 ± 0.12 | > 25 |
A primary mechanism through which thiazole-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process involving a cascade of specific enzymes known as caspases. The activation of these caspases is a hallmark of apoptotic cell death.
Research into related 1,3-thiazole derivatives has shown that their cytotoxic activity is linked to the activation of caspases. nih.gov Specifically, studies on various heterocyclic compounds containing the thiazole (B1198619) nucleus have demonstrated the induction of apoptosis through the intrinsic pathway. nih.gov For example, investigations into 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to the thiazole-carboxamide core, have confirmed their ability to enhance the activity of caspase-3 and caspase-9 in MCF-7 breast cancer cells. nih.gov The activation of caspase-9 points to the involvement of the mitochondrial (intrinsic) apoptotic pathway, while the activation of caspase-3, an executioner caspase, confirms the commitment of the cell to apoptosis. nih.gov This suggests that this compound derivatives likely share this pro-apoptotic mechanism, making caspase activation a key area of investigation for understanding their molecular action.
Beyond inducing cell death, this compound derivatives can also inhibit the uncontrolled proliferation that characterizes cancer cells. nih.gov This is achieved by interfering with signaling pathways that regulate the cell cycle. Mechanistic studies on related compounds have shown that they can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, a spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative was found to induce G1 phase arrest in renal cancer cells (RXF393). mdpi.com
Furthermore, some thiazole and thiadiazole derivatives have been shown to suppress critical signaling pathways like the MEK/ERK pathway, which is frequently overactive in cancers such as colorectal cancer and promotes cell proliferation. farmaceut.org By inhibiting such pathways, these compounds can effectively halt the growth and division of tumor cells. farmaceut.org The ability of the this compound scaffold to be chemically modified allows for the design of specific inhibitors that target key components of cellular proliferation machinery.
Neurobiological Activity and Receptor Modulation
In addition to their antineoplastic properties, certain this compound derivatives have been identified as potent modulators of neuronal receptors, particularly ligand-gated ion channels. This activity positions them as potential therapeutic agents for neurological disorders characterized by an imbalance in excitatory neurotransmission, such as epilepsy. nih.gov
A significant area of research has been the interaction of thiazole-carboxamide derivatives with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov AMPA receptors are the most abundant excitatory glutamate (B1630785) receptors in the brain and play a crucial role in fast synaptic transmission. nih.gov Overactivation of these receptors can lead to excitotoxicity and is implicated in various neurological diseases. nih.gov
Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators (NAMs) of AMPA receptors. nih.gov NAMs bind to a site on the receptor that is distinct from the glutamate-binding site, and this binding event reduces the receptor's response to glutamate. tmc.edu This modulation helps to control excessive glutamatergic activity without completely blocking normal neurotransmission. nih.gov Studies have identified specific thiazole-carboxamide derivatives, such as one designated TC-2, as particularly potent inhibitors of AMPA receptor subunits. nih.gov The unique structure of these compounds, featuring a thiazole-4-carboxamide (B1297466) core connected to substituted phenyl groups, is crucial for their interaction with the receptor. nih.govmdpi.com
The modulatory effects of thiazole-carboxamide derivatives on AMPA receptors are reflected in specific changes to the receptor's kinetic properties. Electrophysiological studies, such as patch-clamp analysis, have been used to analyze these dynamics in detail. nih.gov Research has shown that these compounds can significantly alter the rates of receptor deactivation and desensitization. nih.gov
Deactivation is the process by which the receptor channel closes after the removal of the neurotransmitter (glutamate), while desensitization is a process where the receptor becomes unresponsive despite the continued presence of glutamate. Thiazole-carboxamide NAMs have been found to efficiently shift receptor kinetics, primarily by enhancing the rate of deactivation. nih.gov For example, derivatives designated MMH-5 and MMH-4 were shown to increase the deactivation rate of GluA2 AMPA receptors. nih.gov By causing the ion channel to close more rapidly, these compounds effectively reduce the total influx of ions during a synaptic event, thereby dampening excessive excitatory signals. nih.govnih.gov This kinetic modulation is a key aspect of their potential neuroprotective effects. nih.gov
| Compound Class/Derivative | Effect on Receptor Current | Primary Kinetic Change | Receptor Subunit Studied |
|---|---|---|---|
| Thiazole-Carboxamide (TC series) | Potent Inhibition | Enhanced Deactivation Rate | Various AMPAR Subunits |
| MMH-5 | Significant Reduction | Increased Deactivation, Reduced Desensitization | GluA2 |
| MMH-4 | Major Reduction | Increased Deactivation | GluA2 |
Cholinesterase Enzyme Inhibition Studies
Derivatives of the thiazole-carboxamide family have been investigated for their ability to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease.
Research into novel 1,3,4-thiadiazole-based compounds has shown that certain derivatives can act as potent inhibitors of both AChE and BuChE. nih.gov For instance, some of these compounds have demonstrated inhibitory activity with IC₅₀ values in the low nanomolar range. nih.gov Kinetic studies have revealed that these inhibitions can occur through a mixed-type mechanism. nih.gov The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aromatic rings significantly influence the inhibitory potency and selectivity towards either AChE or BuChE. nih.gov
Furthermore, coumarin-thiadiazole hybrids have also been explored as potential cholinesterase inhibitors. While some of these hybrids have shown moderate inhibitory activity against both AChE and BuChE, their potency is generally comparable to other thiazole derivatives. nih.gov Docking studies with 5-benzyl-1,3,4-thiadiazole derivatives have provided insights into the binding interactions with the catalytic active site of AChE, further supporting the potential of this class of compounds as cholinesterase inhibitors. researchgate.net
Table 1: Cholinesterase Inhibition by Thiazole Derivatives
| Compound Type | Target Enzyme | Activity (IC₅₀) | Inhibition Type |
|---|---|---|---|
| 1,3,4-Thiadiazole Derivatives | AChE & BuChE | 0.053 µM to >500 µM nih.gov | Mixed-type nih.gov |
| Coumarin-Thiadiazole Hybrids | AChE & BuChE | Moderate Inhibition nih.gov | Not Specified |
| 5-benzyl-1,3,4-thiadiazole | AChE | 33.16 µM researchgate.net | Not Specified |
Antioxidant Activity Evaluation and Radical Scavenging Properties
Many thiazole-carboxamide derivatives have been shown to possess significant antioxidant and radical scavenging properties. This activity is crucial in combating oxidative stress, which is implicated in a variety of diseases.
The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov For example, novel catechol hydrazinyl-thiazole derivatives have demonstrated notable radical scavenging power, with their effectiveness attributed to the hydrazinyl thiazole and phenol (B47542) moieties. nih.gov
Similarly, studies on 1,3,4-thiadiazole derivatives of thiazolidinone have revealed promising DPPH radical scavenging activity, with some compounds exhibiting better or comparable activity to the standard antioxidant, ascorbic acid. saudijournals.com The presence of phenolic hydroxyl groups in the structure of 1,3,4-thiadiazole derivatives has been linked to excellent DPPH radical scavenging activity. researchgate.net The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals.
Table 2: Antioxidant Activity of Thiazole Derivatives
| Compound Type | Assay | Activity (IC₅₀) | Reference Standard |
|---|---|---|---|
| Catechol Hydrazinyl-Thiazole Derivatives | DPPH, ABTS | Potent Scavenging nih.gov | Trolox nih.gov |
| 1,3,4-Thiadiazole-Thiazolidinone Derivatives | DPPH | 27.50 µM & 28.00 µM saudijournals.com | Ascorbic Acid (29.2 µM) saudijournals.com |
| Phenolic 1,3,4-Thiadiazole Derivatives | DPPH | Excellent Scavenging researchgate.net | Not Specified |
Antimicrobial and Antifungal Activity Assessments
The thiazole-carboxamide scaffold is a well-established pharmacophore in the development of new antimicrobial and antifungal agents. The growing problem of drug resistance has spurred the synthesis and evaluation of novel derivatives in this class.
A variety of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives have been synthesized and screened for their antibacterial and antifungal activities. Some of these compounds have been identified as broad-spectrum antimicrobial agents, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Furthermore, novel phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety have exhibited moderate to excellent antibacterial and antifungal activities against several plant pathogens. mdpi.com For instance, certain compounds displayed remarkable antifungal activity against Sclerotinia sclerotiorum, surpassing the efficacy of the commercial agent Thifluzamide. mdpi.com The introduction of a (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) moiety has been shown to induce oxidative damage in Candida albicans, highlighting a potential mechanism for its potent antifungal effect. frontiersin.org
Table 3: Antimicrobial and Antifungal Activity of Thiazole Derivatives
| Compound Type | Target Organisms | Activity |
|---|---|---|
| N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | E. coli, K. pneumonia, S. aureus, B. subtilis, A. niger, S. cerevisiae | Broad Spectrum Antimicrobial |
| Phenylthiazole-1,3,4-Thiadiazole Thione Derivatives | S. sclerotiorum, R. solani, M. oryzae, C. gloeosporioides | Moderate to Excellent Antifungal mdpi.com |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans | Potent Antifungal (MIC: 0.0625-4 µg/ml) frontiersin.org |
Anti-inflammatory Response Elucidation
Thiazole-carboxamide derivatives have demonstrated promising anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
A series of novel 4-benzyl-1,3-thiazole derivatives have been synthesized and screened for their anti-inflammatory activity, with some compounds showing significant effects. nih.gov The design of these molecules was based on mimicking known dual COX/LOX inhibitors. nih.gov Similarly, some N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives have been found to be significant active agents in anti-inflammatory assays. researchgate.net
The synthesis of biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides has also yielded compounds with significant anti-inflammatory activity in carrageenan-induced edema tests. nih.gov The anti-inflammatory potential of thiazole derivatives is often linked to their ability to modulate the production of pro-inflammatory mediators. researchgate.net
Table 4: Anti-inflammatory Activity of Thiazole Derivatives
| Compound Type | In Vivo/In Vitro Model | Activity |
|---|---|---|
| 4-Benzyl-1,3-Thiazole Derivatives | Carrageenan-induced rat paw edema nih.gov | Significant Inhibition nih.gov |
| N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Protein denaturation method researchgate.net | Significant Activity researchgate.net |
| Biphenyl-4-carboxylic Acid Thiazolidinone Amides | Carrageenan test nih.gov | Significant Activity nih.gov |
Diverse Biological Activities of Related Thiazole-Carboxamide Chemotypes
The versatility of the thiazole-carboxamide core structure allows for a wide range of biological activities beyond those previously discussed. The inherent properties of the thiazole ring, combined with the diverse functionalities that can be introduced through the carboxamide linkage, contribute to this broad spectrum of activity. mdpi.comeurekaselect.com
Substituted thiazole compounds are recognized for a multitude of biological effects, including antitumor, antibacterial, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comeurekaselect.com The thiazole ring is a key component in various natural and synthetic compounds with therapeutic value. eurekaselect.com
Thiadiazole derivatives, which are structurally related to thiazoles, also exhibit a broad range of pharmacological activities. These include antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive effects. nih.gov The ability to readily modify the thiazole-carboxamide scaffold allows for the fine-tuning of its biological profile, making it a privileged structure in drug discovery and development. ontosight.ai
Structure Activity Relationship Sar Studies and Molecular Design Principles for N,2 Diphenyl 1,3 Thiazole 4 Carboxamide Analogues
Positional and Electronic Effects of Substituents on N-Phenyl and 2-Phenyl Moieties
The electronic properties and positioning of substituents on the N-phenyl and 2-phenyl rings of the thiazole-4-carboxamide (B1297466) scaffold are critical determinants of biological efficacy. Research across different therapeutic targets has shown that both electron-donating and electron-withdrawing groups can significantly modulate activity, often in a target-specific manner.
For instance, in a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives evaluated for anticancer properties, the electronic nature of the substituent on the N-phenyl ring played a pivotal role. A derivative with a para-nitro group, a strong electron-withdrawing moiety, exhibited the highest cytotoxic activity against the SKNMC neuroblastoma cell line. metu.edu.tr In contrast, a compound bearing a meta-chloro substituent demonstrated remarkable activity against the Hep-G2 human hepatocarcinoma cell line, indicating that the interplay between electron-withdrawing effects and the substituent's position is crucial for cell-line specific cytotoxicity. metu.edu.tr
Similarly, in the context of c-Met kinase inhibitors, the cytotoxicity of thiazole (B1198619) carboxamide derivatives was influenced by the type of halogen on a benzene (B151609) ring, with the observed rank order of activity being F > Cl > Me. acs.org This suggests that electronegativity and atomic size can fine-tune the inhibitory potential.
Conversely, electron-donating groups have been found to be beneficial for other targets. Thiazole-carboxamide derivatives designed as negative allosteric modulators (NAMs) of AMPA receptors showed high potency when substituted with methoxy (B1213986) groups. One of the most effective compounds in this class features a 4-methoxyphenyl (B3050149) group and a 3,4,5-trimethoxyphenyl group. nih.govnih.gov The enhanced electron density provided by these methoxy substituents is believed to facilitate a more prolonged and effective engagement with the receptor. nih.gov
The following table summarizes the observed effects of various substituents on the biological activity of N,2-diphenyl-1,3-thiazole-4-carboxamide analogues.
| Target/Activity | Phenyl Moiety | Substituent | Position | Electronic Effect | Observed Outcome |
| Anticancer (SKNMC) | N-Phenyl | Nitro (NO₂) | para | Electron-withdrawing | Increased cytotoxicity metu.edu.tr |
| Anticancer (Hep-G2) | N-Phenyl | Chloro (Cl) | meta | Electron-withdrawing | Increased cytotoxicity metu.edu.tr |
| c-Met Kinase Inhibition | Phenyl | Fluoro (F) | - | Electron-withdrawing | High cytotoxicity acs.org |
| AMPA Receptor Modulation | Phenyl | Methoxy (OCH₃) | 4- and 3,4,5- | Electron-donating | Potent inhibition nih.govnih.gov |
| COX-1 Enzyme Inhibition | Phenyl | Trimethoxy | - | Electron-donating | Ineffective binding (steric hindrance) researchgate.net |
Steric and Hydrophobic Contributions to Receptor Binding and Efficacy
Beyond electronic effects, the size, shape, and hydrophobicity of substituents are fundamental to how this compound analogues interact with their biological targets. Steric bulk can either be advantageous or detrimental, depending on the topology of the receptor's binding pocket, while hydrophobic interactions often contribute significantly to binding affinity.
Studies on AMPA receptor modulators highlight the importance of hydrophobic interactions. The increased binding efficiency of methoxy-substituted thiazole-carboxamide derivatives is attributed not only to electronic effects but also to enhanced hydrophobic interactions within the receptor binding site. nih.gov This suggests that the lipophilic character of these groups helps to anchor the molecule in a favorable orientation for modulation.
The anticancer activity of these analogues also shows a dependence on hydrophobicity. The notable cytotoxic effect of the meta-chloro substituted derivative against Hep-G2 cells is likely a combined result of the chloro group's electron-withdrawing nature and its lipophilicity, which can enhance cell membrane permeability or hydrophobic binding interactions. metu.edu.tr
However, steric hindrance can pose a significant challenge. A bulky trimethoxy group on the phenyl ring of a thiazole carboxamide derivative was found to prevent effective binding with the COX-1 enzyme, demonstrating a negative steric influence. researchgate.net This indicates that while certain substituents may be electronically favorable, their physical size can preclude access to the active site. This principle underscores the necessity of balancing substituent size with the spatial constraints of the target receptor to achieve optimal efficacy.
Bioisosteric Replacements within the Thiazole-Carboxamide Core and Phenyl Rings
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. For this compound analogues, this approach has been explored for both the phenyl rings and the core heterocyclic structure to improve metabolic stability, solubility, and target selectivity.
Phenyl Ring Replacements: The phenyl rings in the scaffold are often sites of cytochrome P450 (CYP) mediated oxidative metabolism. researchgate.net Replacing them with various five- or six-membered heteroaromatic rings can mitigate this issue, reduce lipophilicity, and introduce new interaction points. researchgate.net Common bioisosteres for a phenyl ring include pyridine, pyrimidine, thiophene, pyrazole (B372694), and thiazole itself. researchgate.net These replacements can reduce metabolic susceptibility by altering the electron density of the ring. researchgate.net For example, in the development of an adenosine (B11128) A2A receptor antagonist, replacing a terminal phenyl ring with a pyrazole or thiazole successfully eliminated hERG channel activity, a critical off-target effect. researchgate.net Non-aromatic bioisosteres, such as bicyclo[1.1.1]pentane and 2-oxabicyclo[2.2.2]octane, have also been proposed as saturated mimics that can improve properties like solubility while maintaining the geometric vector of a para-substituted phenyl ring. evitachem.com
Thiazole-Carboxamide Core Replacements: The central thiazole-carboxamide core can also be modified. The amide bond is susceptible to hydrolysis by proteases. Introducing heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or oxazoles as amide bioisosteres can enhance metabolic stability while mimicking the hydrogen bonding properties of the original amide group. In a direct comparison for c-Met inhibitors, replacement of a thiadiazole carboxamide core with a thiazole carboxamide scaffold led to improved cytotoxicity, highlighting that even subtle changes within the heterocyclic core can have significant biological consequences. acs.org
The following table presents common bioisosteric replacements relevant to the this compound scaffold.
| Original Moiety | Bioisosteric Replacement(s) | Potential Advantage(s) |
| Phenyl Ring | Pyridine, Pyrimidine, Pyrazole, Thiophene researchgate.net | Improved metabolic stability, increased solubility, altered receptor interactions researchgate.net |
| Phenyl Ring | Bicyclo[1.1.1]pentane, 2-oxabicyclo[2.2.2]octane evitachem.com | Increased saturation, improved solubility, novel chemical space evitachem.com |
| Amide Bond | 1,2,3-Triazole, Oxadiazole, Oxazole | Enhanced metabolic stability against hydrolysis, maintained H-bonding capacity |
| Thiazole Ring | Thiadiazole Ring acs.org | Modulation of activity (can be activating or deactivating depending on target) acs.org |
Conformational Analysis and its Implications for Biological Activity
Computational and crystallographic studies of related structures provide significant insight into the likely conformations. Ab initio computations performed on the thiazole-4-carboxamide group indicate that the carboxamide moiety is conformationally constrained, with the amino group held in a cis-planar orientation relative to the thiazole ring's nitrogen atom. This rigidity in the core structure is stabilized by a combination of electrostatic and charge transfer interactions.
X-ray crystallography on related substituted thiazole compounds reveals that while the central thiazole ring is typically planar, the attached phenyl rings are significantly twisted out of this plane. The dihedral angles between the thiazole ring and the phenyl substituents can vary widely, with observed angles ranging from approximately 42° to 84°. This twisted, non-planar conformation is the energetically preferred state and is crucial for biological activity, as it presents a specific three-dimensional pharmacophore to the receptor.
Correlation of Structural Motifs with Specific Biological Targets
Different structural motifs within the this compound framework have been correlated with activity against a range of distinct biological targets. This demonstrates the scaffold's versatility and highlights how specific substitutions can direct the molecule's selectivity.
AMPA Receptors : The thiazole-4-carboxamide core bearing electron-donating methoxyphenyl groups at the 2- and N-phenyl positions is strongly correlated with negative allosteric modulation of AMPA receptors. The presence and pattern of these methoxy groups are key for potent inhibitory activity. nih.govnih.gov
c-Met Kinase : A thiazole-carboxamide scaffold is a key feature for potent inhibition of the c-Met kinase. acs.org SAR studies have shown that replacing this with a thiadiazole can alter activity, and that small, electronegative substituents (e.g., fluorine) on the phenyl rings enhance the anticancer effects mediated through this target. acs.org
Cyclooxygenase (COX) Enzymes : Derivatives featuring a 2-(trimethoxyphenyl)thiazole structure have been identified as inhibitors of COX enzymes. The substitution pattern on the phenyl rings appears to influence the selectivity between the COX-1 and COX-2 isoforms. researchgate.net
General Anticancer Cytotoxicity : For broader, non-specific anticancer activity, N-phenyl-2-arylthiazole-4-carboxamide structures with strong electron-withdrawing groups (such as a para-nitro group) on the N-phenyl ring have shown high cytotoxicity against certain cancer cell lines. metu.edu.tr
This correlation is summarized in the table below.
| Biological Target | Key Structural Motifs | Associated Activity |
| AMPA Receptors | Thiazole-4-carboxamide core + Methoxyphenyl substituents | Negative Allosteric Modulation nih.govnih.gov |
| c-Met Kinase | Thiazole-carboxamide core + Halogenated phenyl groups | Enzyme Inhibition / Anticancer acs.org |
| COX Enzymes | 2-(Trimethoxyphenyl)thiazole moiety | Enzyme Inhibition researchgate.net |
| General Cytotoxicity | N-phenyl-thiazole-carboxamide + Electron-withdrawing group on N-phenyl | Anticancer metu.edu.tr |
Computational Chemistry and in Silico Approaches for N,2 Diphenyl 1,3 Thiazole 4 Carboxamide
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to identify potential biological targets for a ligand and to elucidate its binding mechanism at the atomic level.
In the context of N,2-diphenyl-1,3-thiazole-4-carboxamide and its derivatives, molecular docking studies have been instrumental in identifying potential protein targets and predicting their binding modes. For instance, various thiazole (B1198619) carboxamide derivatives have been docked against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory and cancer therapies. nih.govacs.org These simulations reveal how the ligand fits into the active site of the protein and which amino acid residues are involved in the interaction. The binding energy, often expressed in kcal/mol, is a key output of docking simulations and provides an estimate of the binding affinity. mdpi.com Lower binding energies typically indicate a more stable protein-ligand complex.
| Compound | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|
| Compound 6b | -7.9 | H-acceptor, H-donor, hydrophobic |
| Compound 6e | -7.7 | H-acceptor, H-donor, hydrophobic |
| Compound 8a | -8.6 | H-acceptor, H-donor, hydrophobic |
| Compound 14a | -7.8 | H-acceptor, H-donor, hydrophobic |
| Compound 14b | -8.1 | H-acceptor, H-donor, hydrophobic |
| Compound 14c | -8.0 | H-acceptor, H-donor, hydrophobic |
Ligand-Protein Interaction Fingerprints
Ligand-protein interaction fingerprints are a way to represent the three-dimensional interactions between a ligand and a protein in a one-dimensional format. nih.gov These fingerprints encode information about the types of interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that occur between the ligand and specific amino acid residues in the protein's binding site.
For this compound derivatives, interaction fingerprints can be generated from molecular docking poses. nih.gov These fingerprints are valuable for comparing the binding modes of different ligands and for identifying key interactions that are crucial for binding affinity and selectivity. For example, a study on thiazole derivatives targeting the SARS-CoV-2 main protease (Mpro) used 2D interaction diagrams to visualize the hydrogen bonds and hydrophobic interactions between the ligands and the active site residues. researchgate.net This level of detail is critical for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to the ligand affect its biological activity.
Virtual Screening and Hit Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the case of thiazole derivatives, virtual screening has been employed to identify potential inhibitors for various targets, including lanosterol (B1674476) C14α-demethylase in Candida albicans and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.commdpi.com This process typically involves docking a large number of compounds into the target's active site and ranking them based on their predicted binding affinities. The top-ranking compounds, or "hits," are then selected for further experimental validation.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Ensembles
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.
Solvation Effects and Binding Free Energy Calculations
Solvation effects play a crucial role in molecular recognition, and MD simulations can explicitly account for the presence of water molecules. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein from MD simulation trajectories. mdpi.com This method provides a more accurate estimate of binding affinity than docking scores alone, as it takes into account both the enthalpic and entropic contributions to binding. For thiazole derivatives targeting COX enzymes, MM-GBSA calculations have been used to refine the binding energy predictions and provide a more robust assessment of their inhibitory potential. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These calculations can provide valuable information about the distribution of electrons in a molecule, its reactivity, and its spectroscopic properties.
For this compound, DFT calculations can be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. These calculations can also be used to predict the molecule's dipole moment and polarizability, which can influence its interactions with biological targets. mdpi.com DFT studies on thiazole derivatives have shown that the electronic properties can be tuned by introducing different substituents, which in turn can affect their biological activity. nih.govmdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Celecoxib | -0.240 | -0.059 | 0.181 |
| Compound 2a | -0.197 | -0.079 | 0.118 |
| Compound 2b | -0.211 | -0.070 | 0.141 |
| Compound 2j | -0.223 | -0.075 | 0.148 |
HOMO-LUMO Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.com
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich phenyl rings and the thiazole ring, while the LUMO is likely concentrated on the electron-deficient carboxamide moiety and the thiazole ring.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. bohrium.com These descriptors, derived from Density Functional Theory (DFT), provide valuable insights into the molecule's behavior in chemical reactions. irjweb.com
Illustrative Reactivity Descriptors for a Thiazole Derivative
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -χ) | Propensity to accept electrons |
This table represents theoretical descriptors that can be calculated for this compound. Actual values would require specific DFT calculations.
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative atoms: the oxygen of the carbonyl group and the nitrogen atom of the thiazole ring. These sites are also potential hydrogen bond acceptors.
Positive Potential (Blue): These regions, which are electron-deficient, are prone to nucleophilic attack. The most significant area of positive potential would be around the hydrogen atom of the amide (-NH) group, making it a primary hydrogen bond donor site.
Neutral Potential (Green): The phenyl rings would primarily exhibit neutral potential, characteristic of their hydrophobic nature, with slight variations due to the delocalized π-electrons.
This map is invaluable for understanding non-covalent interactions, such as how the molecule might bind to a biological target like a protein receptor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov
Development of Predictive Models for Biological Activity
To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar thiazole derivatives with measured biological activity (e.g., enzyme inhibition IC₅₀ values) is required. frontiersin.org For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Physicochemical descriptors: Such as logP (lipophilicity), molar refractivity (MR), and polar surface area (PSA).
Electronic descriptors: Derived from quantum chemical calculations, like HOMO-LUMO energies, dipole moment, and atomic charges. nih.gov
Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that correlates a combination of these descriptors with the observed biological activity. A robust QSAR model will have high internal and external predictive power, allowing it to accurately estimate the activity of new, untested compounds. frontiersin.org
Identification of Key Structural Features for Potency
The resulting QSAR equation provides direct insight into the structural features that are most influential for biological potency. For example, a hypothetical QSAR model for a series of thiazole carboxamides might look like:
Biological Activity = c₁(LogP) - c₂(PSA) + c₃*(Indicator_Variable) + constant
In this illustrative model:
A positive coefficient for LogP would suggest that increasing lipophilicity enhances activity. For this compound, this relates to the two phenyl groups.
A negative coefficient for Polar Surface Area (PSA) might indicate that excessive polarity is detrimental to activity, possibly due to poor membrane permeability.
An indicator variable could represent the presence or absence of a specific substituent on one of the phenyl rings, with a positive coefficient indicating its importance for potency. nih.gov
By analyzing these relationships, medicinal chemists can identify the key structural features—such as specific substituents or electronic properties—that are critical for the desired biological effect. nih.govresearchgate.net
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful technique in ligand-based drug design, used when the 3D structure of the biological target is unknown. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific receptor and trigger a biological response. nih.gov
For a series of active thiazole carboxamide derivatives, a common pharmacophore model could be generated. Based on the structure of this compound, the key pharmacophoric features would likely include:
Two Aromatic Rings (AR): Corresponding to the two phenyl groups, which can engage in hydrophobic or π-stacking interactions.
One Hydrogen Bond Donor (HBD): The N-H group of the carboxamide linker.
One or Two Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) and potentially the thiazole nitrogen atom.
Once a pharmacophore hypothesis is developed and validated, it serves as a 3D query. This query can be used to screen large virtual databases to identify new, structurally diverse compounds that match the pharmacophoric features and are therefore likely to possess the same biological activity. researchgate.net It also provides a blueprint for designing new molecules by modifying the existing scaffold to better fit the pharmacophore model, thus optimizing potency and other drug-like properties. nih.gov
Future Perspectives and Advanced Research Avenues for N,2 Diphenyl 1,3 Thiazole 4 Carboxamide
Exploration of Novel Synthetic Methodologies for Enhanced Diversity
To expand the chemical space around the N,2-diphenyl-1,3-thiazole-4-carboxamide core, researchers are moving beyond traditional synthetic routes like the Hantzsch thiazole (B1198619) synthesis. The focus is shifting towards more efficient and environmentally friendly methods that allow for the rapid generation of diverse compound libraries. These libraries are crucial for exploring structure-activity relationships (SAR) and identifying derivatives with improved potency and selectivity.
Modern synthetic strategies being explored include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. nih.govacs.orgscispace.com MCRs are particularly attractive for generating diverse thiazole derivatives by varying the constituent components. nih.govacs.orgscispace.com
Green Chemistry Approaches: To minimize environmental impact, green synthesis protocols are being developed. These methods utilize eco-friendly solvents like water, employ recyclable catalysts, and may use energy sources such as microwave irradiation or ultrasound to accelerate reactions and improve yields. tandfonline.comresearchgate.nettandfonline.comnih.gov For instance, an efficient and green protocol for synthesizing 2,4-diphenyl substituted thiazoles has been reported using 2-hydroxypropyl-β-cyclodextrin to facilitate the reaction in water. tandfonline.comtandfonline.com
Chemoenzymatic Synthesis: This novel approach utilizes enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions. mdpi.com A chemoenzymatic one-pot multicomponent method for synthesizing thiazole derivatives has been developed using trypsin from porcine pancreas as a biocatalyst. mdpi.com
These advanced methodologies will enable the creation of a wide array of this compound analogs with varied substitution patterns on the phenyl rings and modifications to the carboxamide group, facilitating a deeper understanding of their biological activities. mdpi.com
| Synthetic Strategy | Key Advantages | Relevance to Thiazole Synthesis |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, operational simplicity. acs.orgscispace.com | Enables rapid, one-pot synthesis of diverse thiazole derivatives. nih.govacs.orgbenthamdirect.com |
| Green Chemistry | Environmentally friendly, reduced waste, use of non-toxic solvents/catalysts. tandfonline.comnih.gov | Protocols exist for synthesizing 2,4-diphenyl thiazoles in water. tandfonline.comtandfonline.com |
| Domino/Cascade Reactions | High synthetic efficiency, avoids intermediate isolation. nih.gov | Streamlines the construction of complex thiazole-containing scaffolds. nih.gov |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. mdpi.com | Provides a novel strategy for producing thiazole derivatives with high yields. mdpi.com |
Identification and Validation of Undiscovered Molecular Targets
While the this compound scaffold has been associated with certain biological targets, a significant opportunity lies in identifying novel proteins or pathways it may modulate. This exploration could uncover new therapeutic applications for the compound and its derivatives. A combination of computational and experimental approaches is essential for this endeavor. nih.gov
Computational (in silico) Approaches: Computational methods offer a time- and cost-effective way to generate hypotheses about potential molecular targets before engaging in extensive laboratory work. researchgate.nettandfonline.com
Inverse Virtual Screening: This technique involves docking the this compound structure against a large library of known protein structures to predict potential binding partners. nih.gov
Pharmacophore and Shape-Based Screening: By analyzing the 3D arrangement of chemical features of the thiazole-carboxamide, models can be created to search databases for proteins that are likely to interact with such a structure. nih.gov
Network Analysis and Systems Biology: These methods analyze complex biological networks to identify key nodes (proteins) that, if modulated by a small molecule, could have a significant therapeutic effect. tandfonline.com
Experimental Validation (Wet Lab) Approaches: Once potential targets are predicted computationally, they must be validated through rigorous experimental techniques.
Direct Biochemical Methods: Techniques like affinity chromatography and mass spectrometry can be used to isolate and identify proteins that directly bind to the compound. nih.govbroadinstitute.org
Genetic Interaction Methods: Genetic tools such as RNA interference (RNAi) can help determine if reducing the expression of a predicted target protein mimics or alters the cellular effect of the compound. broadinstitute.org
Cell-Based Phenotypic Screening: Testing the compound in various cell-based assays can reveal its effect on different biological processes, providing clues to its mechanism of action and potential targets. nih.govbroadinstitute.org
This integrated approach of computational prediction followed by experimental validation is a powerful strategy for uncovering the full therapeutic potential of this compound. broadinstitute.org
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing medicinal chemistry by accelerating the drug discovery process. mdpi.comyoutube.com For the this compound scaffold, these technologies can be applied in several key areas to optimize the path from hit to lead candidate.
Predictive Modeling of ADMET Properties: ML models can be trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel thiazole-carboxamide derivatives. arxiv.orgnih.goviapchem.org This allows for the early in silico filtering of compounds that are likely to have poor pharmacokinetic profiles, saving significant time and resources. nih.govdigitellinc.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity for a target and favorable ADMET characteristics.
High-Throughput Virtual Screening: AI can enhance virtual screening by more accurately predicting the binding affinity of millions of virtual compounds to a target protein, allowing researchers to prioritize a smaller, more promising set of candidates for synthesis and testing. mdpi.com
Synthesis Planning: AI-driven retrosynthesis tools can analyze the structure of a desired thiazole-carboxamide derivative and propose the most efficient synthetic routes, aiding chemists in the lab. nih.gov
The integration of these AI/ML tools can significantly de-risk and expedite the development of new drugs based on this promising chemical scaffold. iapchem.org
| AI/ML Application | Description | Impact on Thiazole-Carboxamide Research |
| ADMET Prediction | ML models predict pharmacokinetic and toxicity properties from chemical structure. arxiv.orgnih.gov | Enables early-stage prioritization of derivatives with better drug-like properties. digitellinc.com |
| De Novo Design | Generative algorithms create novel molecular structures with desired properties. | Accelerates the discovery of new, optimized thiazole-carboxamide analogs. |
| Virtual Screening | AI enhances the speed and accuracy of screening large compound libraries against targets. mdpi.com | More efficiently identifies potent hits from virtual libraries. |
| Retrosynthesis Planning | AI predicts optimal chemical synthesis pathways for target molecules. nih.gov | Facilitates the practical and efficient synthesis of designed compounds. |
Development of Multi-Targeted Thiazole-Carboxamide Hybrid Molecules
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more distinct biological targets. nih.gov The this compound core is an excellent candidate for creating such hybrid molecules.
The design strategy involves covalently linking the thiazole-carboxamide pharmacophore with another known bioactive scaffold. This approach aims to combine the therapeutic effects of both moieties, potentially leading to synergistic activity, reduced side effects, and a lower likelihood of developing drug resistance. ekb.eg
Examples of potential hybrid strategies include:
Thiazole-Kinase Inhibitor Hybrids: Combining the thiazole scaffold with moieties known to inhibit other key kinases (e.g., VEGFR2, EGFR) could create dual- or multi-kinase inhibitors for cancer therapy. researchgate.netdrugbank.comnih.gov
Thiazole-Neuroactive Agent Hybrids: For neurodegenerative diseases, hybrids could be created by linking the thiazole-carboxamide to scaffolds that target enzymes like acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B). nih.gov
Thiazole-Antimicrobial Hybrids: Fusing the thiazole core with other heterocyclic systems known for antimicrobial properties, such as imidazole (B134444) or coumarin, could yield potent agents to combat resistant pathogens. nih.govscilit.com
The development of these hybrid molecules represents a sophisticated approach to drug design, leveraging the established biological profile of the thiazole scaffold to create novel therapeutics for complex diseases. acs.orgbiointerfaceresearch.com
Rational Design of Prodrugs and Targeted Delivery Systems
A key challenge in drug development is ensuring that an active compound reaches its intended target in the body at a sufficient concentration. This compound, like many carboxamide-containing molecules, may face challenges with poor water solubility, which can limit its bioavailability. nih.gov Prodrug design and advanced drug delivery systems are two key strategies to overcome these hurdles.
Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo. nih.gov This approach can be used to temporarily mask functional groups that cause poor solubility or permeability. nih.gov For this compound, modifications could be made, for example, to the carboxamide nitrogen or the phenyl rings to attach a promoiety.
Improving Solubility: Attaching a polar, water-soluble group (e.g., a phosphate (B84403) ester or an amino acid) can significantly increase the aqueous solubility of the parent compound, which is beneficial for formulation and administration. nih.gov
Targeted Delivery Systems: These systems are designed to encapsulate the drug and deliver it specifically to the site of action, which can increase efficacy and reduce systemic side effects.
Lipid-Based Systems: Formulations like liposomes or solid lipid nanoparticles can encapsulate poorly soluble drugs, improving their stability and bioavailability.
Polymer-Based Systems: Polymeric micelles and nanoparticles can be used to carry the drug. Their surfaces can be functionalized with targeting ligands (e.g., antibodies) to direct them to specific cells or tissues.
Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their apparent water solubility and stability.
By employing these rational design strategies, the therapeutic potential of this compound can be more effectively translated into viable clinical applications.
Q & A
Q. What are the common synthetic routes for N,2-diphenyl-1,3-thiazole-4-carboxamide, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves cyclization of thiourea derivatives with α-halo ketones or esters. For example, in analogous thiazole syntheses, intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides are reacted with phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Characterization relies on ¹H and ¹³C NMR spectroscopy to confirm regiochemistry and purity. For instance, ¹³C NMR can distinguish carbonyl groups in the carboxamide moiety (~165–170 ppm) and aromatic carbons (~120–140 ppm) .
Q. How is the biological activity of this compound screened in preliminary assays?
- Methodological Answer : Initial screening focuses on antimicrobial and anticancer activity. For antimicrobial assays, the compound is tested against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC determination). Anticancer activity is evaluated via MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves . Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) are essential for validation.
Q. What analytical techniques are critical for purity assessment and structural elucidation?
- Methodological Answer :
- HPLC with UV detection (λ = 254–280 nm) ensures purity (>95% recommended for biological assays).
- Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₁₃N₂OS: theoretical 281.07, observed 281.08).
- FTIR identifies functional groups: thiazole C-S stretching (~680 cm⁻¹), carboxamide N-H bend (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced bioactivity?
- Methodological Answer :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl rings to enhance antimicrobial potency. For example, 4-nitro substitution increased activity against Candida albicans by 8-fold in related thiazoles .
- Scaffold hybridization : Fuse with benzothiazole (e.g., as in N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide) to improve DNA intercalation in anticancer assays .
- Data analysis : Use molecular docking (AutoDock Vina) to predict binding to targets like Topoisomerase II or fungal CYP51 .
Q. What strategies address low aqueous solubility of this compound in preclinical studies?
- Methodological Answer :
- Prodrug design : Synthesize phosphate or glycoside derivatives to enhance solubility. For instance, esterification of the carboxamide group increased solubility by 15× in PBS (pH 7.4) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (∼150 nm, PDI <0.2) using solvent evaporation, achieving sustained release over 72 hours in vitro .
Q. How are computational methods applied to predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood) and BBB permeability. For this compound, logP ~3.2 suggests moderate hepatotoxicity risk .
- In silico toxicity : Use ProTox-II to predict LD₅₀ and organ-specific toxicity. A recent model flagged potential nephrotoxicity (Probability = 0.72), necessitating in vivo validation in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
